Fluorescence Quantum Yield and Molar Absorptivity vs. 6-Methoxyquinoline and 4-Quinolone
6-Methoxy-4-quinolone (6-MOQ) exhibits a fluorescence quantum yield (Φ) of 0.38 and a molar absorptivity (ε) of 32,600 L mol⁻¹ cm⁻¹ at the maximum excitation wavelength (243 nm) in aqueous 10% (v/v) methanol, with emission at 374 nm and a large Stokes' shift of 131 nm [1]. In a direct head-to-head fluorometric comparison within the same study, both 6-methoxyquinoline (lacking the 4-keto group) and 4-quinolone (lacking the 6-methoxy group) were explicitly reported to have weaker fluorescence than 6-MOQ, with different emission spectral profiles [1]. The fluorescence intensity of 6-MOQ is unaffected by pH variations across the range 2.0–11.0, a property that is atypical among common fluorophores [1].
| Evidence Dimension | Fluorescence quantum yield and emission intensity |
|---|---|
| Target Compound Data | Φ = 0.38; ε = 32,600 L mol⁻¹ cm⁻¹; strong fluorescence pH 2.0–11.0; λex 243 nm, λem 374 nm, Stokes' shift 131 nm |
| Comparator Or Baseline | 6-Methoxyquinoline: weaker fluorescence, different spectral profile; 4-Quinolone: weaker fluorescence, different spectral profile |
| Quantified Difference | Target exhibits strong fluorescence; both comparators described as 'weaker' (qualitative, confirmed by spectral difference) |
| Conditions | Aqueous 10% (v/v) methanol; ambient temperature; fluorometric comparison within the same experimental session (Hirano et al. 2004) |
Why This Matters
For analytical laboratories procuring a fluorescent labeling reagent or developing HPLC-fluorescence assays, 6-MOQ provides a uniquely strong, pH-stable signal that is absent in the structurally similar but photophysically inferior 6-methoxyquinoline and 4-quinolone fragments, directly impacting assay sensitivity and robustness.
- [1] Hirano J, Hamase K, Akita T, Zaitsu K. Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range of aqueous media, and its application as a fluorescent labeling reagent. J Chromatogr A. 2004 Dec 3;1059(1-2):225-31. PMID: 15628146. View Source
